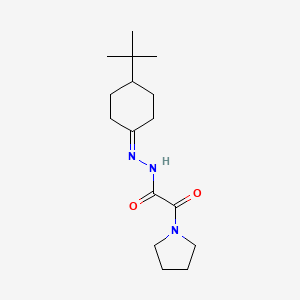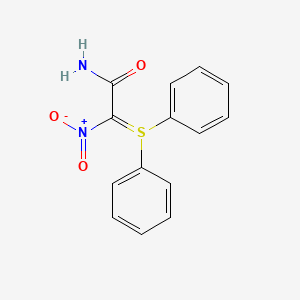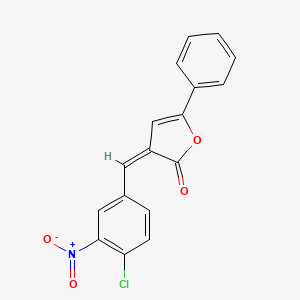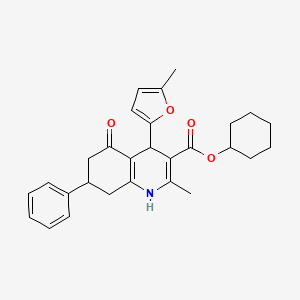![molecular formula C17H16ClF3N4O B5107589 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a crucial enzyme involved in various cellular processes.
作用機序
The mechanism of action of 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide involves the inhibition of BTK, which is a crucial enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the activation of various downstream signaling pathways that are essential for the survival and proliferation of B-cells. Inhibition of BTK by 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide leads to the suppression of these pathways, resulting in the induction of apoptosis in B-cells.
Biochemical and physiological effects:
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in B-cells, which makes it a potential candidate for the treatment of B-cell malignancies. It has also been found to inhibit the activation of various downstream signaling pathways that are essential for the survival and proliferation of B-cells.
実験室実験の利点と制限
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in various cellular processes. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the research on 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide. One potential direction is the development of more potent and selective inhibitors of BTK. Another direction is the investigation of the potential applications of this compound in other fields such as autoimmune diseases, where BTK plays a crucial role. Additionally, the use of 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide in combination with other drugs for the treatment of B-cell malignancies is also an area of interest for future research.
Conclusion:
In conclusion, 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a selective inhibitor of BTK, which plays a crucial role in various cellular processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications in various fields.
合成法
The synthesis of 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide involves several steps. The first step involves the reaction of 2-chloronicotinic acid with piperidine to form 2-chloro-3-piperidinonicotinic acid. This intermediate is then reacted with 5-(trifluoromethyl)-2-pyridinecarboxylic acid to form the desired compound. The final compound is obtained after purification using various techniques such as column chromatography, recrystallization, and others.
科学的研究の応用
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. This makes it a potential candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and others.
特性
IUPAC Name |
2-chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c18-14-8-11(5-6-22-14)16(26)24-13-2-1-7-25(10-13)15-4-3-12(9-23-15)17(19,20)21/h3-6,8-9,13H,1-2,7,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVVODPAHHJLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107506.png)
![6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5107511.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107518.png)

![1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5107547.png)

![6-(5-chloro-2-methoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5107568.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5107581.png)
![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)

![4-{2-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5107609.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5107616.png)